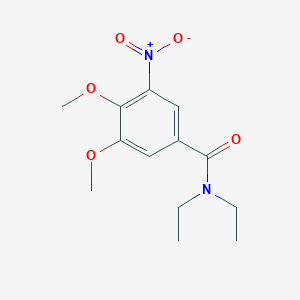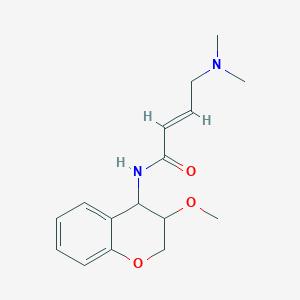
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through a radical approach , but more detailed studies are required to confirm this and to understand the resulting changes at the molecular level.
Biochemical Pathways
It’s suggested that it might be involved in the protodeboronation of alkyl boronic esters . This process is a valuable transformation in organic synthesis .
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide in lab experiments is its relatively simple synthesis method and high yield. It also has a wide range of potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the research on 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a novel anticancer agent with fewer side effects than current chemotherapy drugs. Additionally, it may be worthwhile to investigate its potential as an antifungal and antimicrobial agent for the treatment of infectious diseases.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide involves the reaction between 4-bromoaniline and ethyl 2-cyanoacetate, followed by the addition of hydrazine hydrate and sodium azide. The final product is obtained by the reaction of the intermediate product with ethyl chloroformate and hydrochloric acid. The synthesis method is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-hydroxyethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O2/c11-7-1-3-8(4-2-7)16-14-9(13-15-16)10(18)12-5-6-17/h1-4,17H,5-6H2,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBOTJWAIIOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


azanide](/img/structure/B2475513.png)
![N-(furan-2-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2475514.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2475515.png)



![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)


![N-(2-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2475528.png)
![3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2475529.png)

